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Compound of Interest

Compound Name: 7-Angeloylplatynecine

Cat. No.: B15193881

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Angeloylplatynecine is a naturally occurring pyrrolizidine alkaloid (PA) characterized by a
platynecine necine base esterified with an angeloyl group at the C7 position. Platynecine-type
PAs are distinguished by their saturated necine base, a structural feature that renders them
generally non-toxic. Unlike their unsaturated counterparts, platynecine and its esters do not
undergo metabolic activation in the liver to form reactive, hepatotoxic pyrrolic esters. This lack
of inherent toxicity makes 7-angeloylplatynecine an attractive candidate for development as a
research tool in various biological investigations, free from the confounding cytotoxic effects
associated with other PAs.

These application notes provide an overview of the potential uses of 7-angeloylplatynecine in
research, along with detailed protocols for its synthesis and proposed biological evaluation.

Physicochemical and Spectroscopic Data

A summary of the available physicochemical and spectroscopic data for 7-
angeloylplatynecine is presented below. This information is crucial for its identification,
characterization, and use in experimental settings.
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Property Data Reference
Molecular Formula C13H21NOs3 [1]
Molecular Weight 239.31 g/mol [1]
Exact Mass 239.152144 g/mol [1]

InChl=1S/C13H21NO3/c1-3-
9(2)13(16)17-11-5-7-14-6-4-

InChl [1]
10(8-15)12(11)14/h3,10-

12,15H,4-8H2,1-2H3/b9-3-

JVBOUYIVPAHNGB-
InChIKey [1]
OQFOIZHKSA-N

A 13C NMR spectrum is
13C NMR (CDCI3) ) [1]
available.

Proposed Synthesis Protocol

While a specific, detailed synthesis for 7-angeloylplatynecine is not readily available in the
literature, a plausible synthetic route can be adapted from general methods for the
esterification of platynecine. The following protocol outlines a proposed two-step synthesis
starting from platynecine and angelic acid.

Step 1: Activation of Angelic Acid

Angelic acid is first converted to a more reactive acylating agent, such as an acyl chloride or an
activated ester, to facilitate the esterification of the sterically hindered secondary alcohol of
platynecine.

o Materials: Angelic acid, oxalyl chloride or thionyl chloride, dry dichloromethane (DCM), dry
N,N-dimethylformamide (DMF) (catalytic amount).

e Procedure:

o Dissolve angelic acid (1.0 eq) in dry DCM under an inert atmosphere (e.g., nitrogen or
argon).
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o Add a catalytic amount of dry DMF.

o Slowly add oxalyl chloride or thionyl chloride (1.1 eq) to the solution at O °C.

o Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the
evolution of gas ceases.

o Remove the solvent and excess reagent in vacuo to yield crude angeloyl chloride. This is
typically used immediately in the next step.

Step 2: Esterification of Platynecine

The activated angelic acid is then reacted with platynecine to form the desired ester.

» Materials: Platynecine, angeloyl chloride, dry pyridine or triethylamine (TEA), dry DCM.

e Procedure:

o Dissolve platynecine (1.0 eq) in dry DCM containing a slight excess of dry pyridine or TEA
(1.2 eq) under an inert atmosphere.

o Cool the solution to O °C.

o Slowly add a solution of the freshly prepared angeloyl chloride (1.1 eq) in dry DCM.

o Allow the reaction to warm to room temperature and stir overnight.

o Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, quench the reaction with a saturated aqueous solution of sodium
bicarbonate.

o Extract the aqueous layer with DCM (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.
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o Purify the crude product by column chromatography on silica gel using a suitable solvent
system (e.g., a gradient of methanol in DCM) to afford pure 7-angeloylplatynecine.

o Characterize the final product by NMR (*H, 3C) and mass spectrometry to confirm its
identity and purity.

Step 1: Activation of Angelic Acid

Oxalyl Chloride,

cat. DMF, DCM
Angelic Acid Angeloyl Chloride
(Activated Intermediate)

Step 2: Esterification of Platynecine

Purification & Characterization

DCM } 7 }»7.{ Crude Product } Column Chromatugraphy { Pure 7 }7>

NMR, MS Analysis

Click to download full resolution via product page

Proposed workflow for the synthesis of 7-Angeloylplatynecine.

Potential Research Applications and Experimental
Protocols

Given the non-toxic nature of the platynecine scaffold, 7-angeloylplatynecine is a promising
tool for investigating biological pathways without the interference of cytotoxicity. Based on the
known activities of other natural products with similar structural motifs, the following are
proposed research applications and detailed experimental protocols.

Investigation of Anti-Inflammatory Activity

Rationale: Many natural product esters exhibit anti-inflammatory properties. 7-
Angeloylplatynecine could be investigated for its potential to modulate inflammatory
responses.
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Experimental Protocol: In Vitro Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol assesses the ability of 7-angeloylplatynecine to inhibit the production of nitric
oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage
cells.

e Cell Line: RAW 264.7 murine macrophage cell line.

o Materials: 7-Angeloylplatynecine, LPS (from E. coli), DMEM medium, fetal bovine serum
(FBS), penicillin-streptomycin, Griess reagent, sodium nitrite standard.

e Procedure:

o Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-
streptomycin at 37°C in a humidified 5% CO: incubator.

o Seed the cells in a 96-well plate at a density of 5 x 10# cells/well and allow them to adhere
overnight.

o Prepare stock solutions of 7-angeloylplatynecine in a suitable solvent (e.g., DMSO) and
dilute to final concentrations (e.g., 1, 10, 50, 100 puM) in culture medium. Ensure the final
solvent concentration does not affect cell viability.

o Pre-treat the cells with varying concentrations of 7-angeloylplatynecine for 1 hour.

o Stimulate the cells with LPS (1 pg/mL) for 24 hours. Include a vehicle control (LPS only)
and a negative control (no LPS, no compound).

o After incubation, collect the cell culture supernatant.

o Determine the nitrite concentration in the supernatant using the Griess reagent, which is
an indicator of NO production.

o Measure the absorbance at 540 nm using a microplate reader.

o Calculate the percentage of NO inhibition compared to the vehicle control.
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o Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining
cells to ensure that the observed inhibition of NO is not due to cytotoxicity.
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Workflow for the in vitro anti-inflammatory assay.
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Evaluation of Antimicrobial Properties

Rationale: Pyrrolizidine alkaloids have been reported to possess antimicrobial activities. 7-
Angeloylplatynecine can be screened against a panel of pathogenic bacteria and fungi to
determine its potential as an antimicrobial agent.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of 7-angeloylplatynecine that inhibits the
visible growth of a microorganism.

e Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus,
Escherichia coli) and fungi (e.g., Candida albicans).

o Materials: 7-Angeloylplatynecine, Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for
fungi, 96-well microtiter plates, appropriate positive control antibiotics (e.g., ampicillin,
fluconazole).

e Procedure:
o Prepare a stock solution of 7-angeloylplatynecine in a suitable solvent.

o Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well
plate.

o Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland
standard.

o Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10°
CFU/mL in each well.

o Add the diluted inoculum to the wells containing the serially diluted compound.

o Include a positive control (broth with inoculum and no compound) and a negative control
(broth only).

o Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for
fungi.
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o Determine the MIC by visual inspection as the lowest concentration of the compound at
which no visible growth occurs.
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Logical flow for determining the MIC of 7-Angeloylplatynecine.

Safety and Handling

While platynecine-type PAs are generally considered non-toxic, it is good laboratory practice to
handle all research chemicals with care.

o Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and
safety glasses.

o Work in a well-ventilated area or a chemical fume hood.

» Avoid inhalation, ingestion, and skin contact.
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o Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Conclusion

7-Angeloylplatynecine represents a valuable, yet understudied, natural product. Its saturated
necine base suggests a favorable safety profile, making it an ideal candidate for development
as a research tool. The proposed applications in inflammation and antimicrobial research
provide a starting point for elucidating its biological activities and potential therapeutic
applications. The detailed protocols provided herein offer a framework for the synthesis and
evaluation of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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